molecular formula C20H19ClFN3OS B6516547 N-(3-chloro-4-fluorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide CAS No. 899935-08-1

N-(3-chloro-4-fluorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide

Cat. No.: B6516547
CAS No.: 899935-08-1
M. Wt: 403.9 g/mol
InChI Key: OKQVUOXCNPFKPV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H19ClFN3OS and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.0921393 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes:

  • A 3-chloro-4-fluorophenyl group.
  • A 2H-imidazol moiety with a sulfanyl linkage.

The molecular formula is C₁₈H₁₈ClF₁N₂S, with a molar mass of approximately 348.87 g/mol.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar scaffolds have shown varying degrees of cytotoxicity against cancer cell lines:

Cell Line Compound IC50 (µM) Effectiveness
Caco-2Similar Compound20Significant cytotoxicity
A549Similar Compound35Moderate cytotoxicity
HeLaSimilar Compound15High cytotoxicity

In particular, compounds with the imidazole ring have been noted for their ability to induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of imidazole derivatives for their antibacterial activity against resistant strains of bacteria. The findings indicated that modifications in the phenyl group significantly influenced the minimum inhibitory concentration (MIC) values, suggesting structural optimization could enhance efficacy.
  • Cytotoxicity Assessment in Cancer Models : In another study focusing on various cancer cell lines, compounds structurally related to this compound were tested for their ability to inhibit cell proliferation. Results showed that certain substitutions led to increased sensitivity in Caco-2 cells, highlighting the importance of structural features in determining biological activity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-2-methyl-5-phenylimidazol-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3OS/c1-3-20(2)24-18(13-7-5-4-6-8-13)19(25-20)27-12-17(26)23-14-9-10-16(22)15(21)11-14/h4-11H,3,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVUOXCNPFKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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